N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolopyrimidine core linked to a dihydrobenzodioxin moiety via a thioacetamide bridge.
Key structural features include:
- Triazolopyrimidine core: A fused triazole-pyrimidine system known for its role in kinase inhibition and anticancer activity.
- Thioacetamide linker: Enhances electronic delocalization and may contribute to redox activity.
- Dihydrobenzodioxin ring: A lipophilic aromatic system that could improve bioavailability compared to simpler aryl groups.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S/c1-13-2-5-15(6-3-13)27-20-19(25-26-27)21(23-12-22-20)31-11-18(28)24-14-4-7-16-17(10-14)30-9-8-29-16/h2-7,10,12H,8-9,11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPDDARODBTFGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC5=C(C=C4)OCCO5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxin ring system, followed by the introduction of the triazolopyrimidine moiety through cyclization reactions. The final step involves the formation of the thioacetamide group via nucleophilic substitution reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings and the triazolopyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with modified functional groups.
Scientific Research Applications
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Compound from : N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Molecular Formula : C₁₈H₁₈N₆O₃S
- Molecular Weight : 398.4 g/mol
- Key Differences :
- Replaces the triazolo[4,5-d]pyrimidine core with a pyrazinyl-triazolyl system.
- Substitutes p-tolyl with a pyrazin-2-yl group, altering electronic properties and hydrogen-bonding capacity.
- Implications : The pyrazine ring may enhance water solubility due to its polar nature, contrasting with the hydrophobic p-tolyl group in the target compound .
Thiazolo-Pyrimidine Derivatives ()
Compound 11a: (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine
- Molecular Formula : C₂₀H₁₀N₄O₃S
- Molecular Weight : 386 g/mol
- Key Differences :
- Features a thiazolo-pyrimidine core instead of triazolopyrimidine.
- Includes a 2,4,6-trimethylbenzylidene substituent, which increases steric bulk compared to the target compound’s p-tolyl group.
- Synthesis : Prepared via reflux with chloroacetic acid and aromatic aldehydes (68% yield), suggesting simpler synthetic routes than those required for the target compound .
Compound 12: Pyrimido[2,1-b]quinazoline
- Molecular Formula : C₁₇H₁₀N₄O₃
- Molecular Weight : 318 g/mol
- Key Differences: Quinazoline fused with pyrimidine, lacking the triazole ring. Exhibits a cyano group at position 3, which may enhance electrophilicity compared to the thioacetamide linker in the target compound .
Imidazo-Pyridine Derivatives ()
Compound 1l: Diethyl 8-cyano-7-(4-nitrophenyl)-imidazo[1,2-a]pyridine
- Molecular Formula : C₂₈H₂₅N₅O₆
- Molecular Weight : 527.5 g/mol
- Key Differences :
- Contains a nitrophenyl group and ester functionalities, increasing polarity relative to the target compound’s dihydrobenzodioxin and thioacetamide groups.
- Melting Point : 243–245°C, higher than typical triazolopyrimidines, suggesting stronger crystal packing forces .
Compound 2d: Diethyl 3-benzyl-8-cyanoimidazo[1,2-a]pyridine
- Molecular Formula : C₂₉H₂₇N₅O₆
- Molecular Weight : 541.6 g/mol
- Synthesis : One-pot two-step reaction (55% yield), highlighting efficient methodology compared to multi-step syntheses for triazolopyrimidines .
Thiadiazole-Triazine Derivatives ()
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}thioacetamide
- Structural Features :
- Reactivity : The trichloroethyl group may confer metabolic instability compared to the dihydrobenzodioxin system.
Comparative Data Tables
Table 2: Spectral and Physical Properties
Key Findings and Implications
Substituent Effects : The p-tolyl group in the target compound likely enhances lipophilicity compared to polar pyrazine () or nitrophenyl () groups, impacting bioavailability .
Synthetic Complexity : Thiazolo-pyrimidines () and imidazo-pyridines () are synthesized in moderate yields (51–68%), suggesting the target compound may require optimized protocols for scalability.
Structural Confirmation : Unlike thiadiazole-triazines (), the target compound lacks X-ray data, underscoring the need for advanced characterization .
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, supported by relevant studies, data tables, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₆O₃S
- Molecular Weight : 398.44 g/mol
- CAS Number : 618427-26-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives related to this compound. For instance:
- In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against multiple cancer cell lines. The IC₅₀ values for these compounds are often lower than those of established chemotherapeutic agents.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 | |
| Compound B | MCF7 | 0.24 | |
| Compound C | SW1116 | 0.96 |
The mechanism by which this compound exerts its biological effects is still under investigation but may involve:
- Inhibition of key signaling pathways : Similar compounds have been shown to inhibit pathways such as EGFR and Src kinases, which are critical in cancer progression.
- Induction of apoptosis : Some derivatives induce programmed cell death in cancer cells, contributing to their anticancer effects.
Other Biological Activities
Beyond anticancer properties, derivatives of N-(2,3-dihydrobenzo[b][1,4]dioxin) have been explored for other biological activities:
- Antimicrobial Activity : Certain analogs exhibit antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation through modulation of cytokine release.
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of the compound and evaluated their biological activities. The results indicated promising anticancer activity with several compounds demonstrating IC₅₀ values significantly lower than standard treatments.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has provided insights into how modifications to the chemical structure influence biological activity. For example:
- Substitution on the triazole ring significantly affects potency against cancer cell lines.
Table 2: Structure-Activity Relationship Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
